![molecular formula C15H21N3O4S B2717164 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one CAS No. 2415565-76-1](/img/structure/B2717164.png)
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one, also known as AZD-8055, is a synthetic compound that belongs to the class of mTOR (mammalian target of rapamycin) inhibitors. It has been extensively studied for its potential use in treating various types of cancers and other diseases.
作用機序
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one inhibits the mTOR pathway by binding to the active site of the mTOR kinase. This prevents the activation of downstream targets involved in cell growth and survival, such as p70S6K and 4E-BP1. The inhibition of these targets leads to a decrease in protein synthesis, cell proliferation, and cell survival. Additionally, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to induce autophagy, a process in which cells recycle damaged or unwanted cellular components.
生化学的および生理学的効果
Studies have shown that 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of breast cancer, prostate cancer, and ovarian cancer. In addition to its anti-cancer effects, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes and multiple sclerosis. However, the compound has also been associated with some toxicities, such as gastrointestinal side effects and hematological abnormalities.
実験室実験の利点と制限
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for mTOR inhibition. It is also relatively easy to synthesize and has a long half-life in vivo. However, the compound has some limitations, such as its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for research on 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one. Another area of interest is the investigation of the compound's potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to identify biomarkers that can predict response to 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one treatment and to optimize dosing regimens to minimize toxicity.
合成法
The synthesis of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one involves a series of chemical reactions starting from 3-methyl-4-methoxybenzaldehyde. The final product is obtained by reacting the intermediate compound with piperazine and sulfonyl chloride. The synthesis method has been optimized to produce high yields of 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one with high purity.
科学的研究の応用
4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one has been extensively studied for its potential use in treating various types of cancers, including breast cancer, prostate cancer, and ovarian cancer. It has also been investigated for its potential use in treating other diseases, such as diabetes, Alzheimer's disease, and multiple sclerosis. The compound has been shown to inhibit the mTOR pathway, which is involved in cell growth, survival, and metabolism. By inhibiting this pathway, 4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one can prevent the growth and proliferation of cancer cells and other diseased cells.
特性
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11-7-13(3-4-14(11)22-2)23(20,21)18-8-12(9-18)17-6-5-16-15(19)10-17/h3-4,7,12H,5-6,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZPHGFTJBLPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3CCNC(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

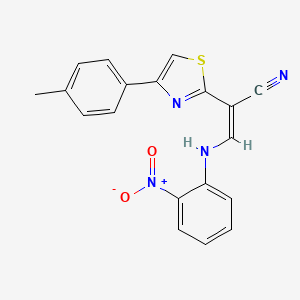
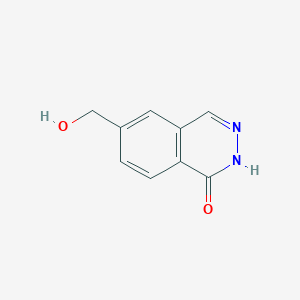
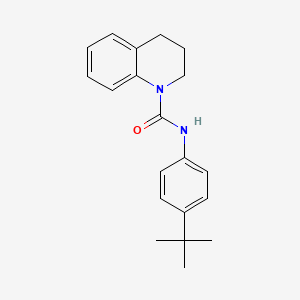
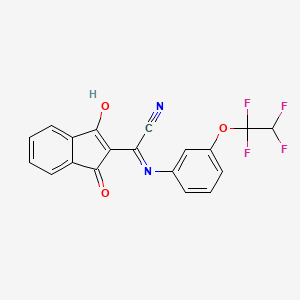
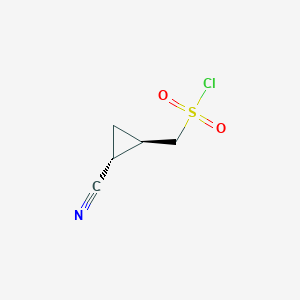
![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
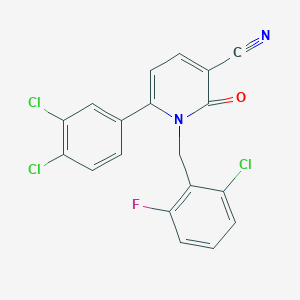
![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
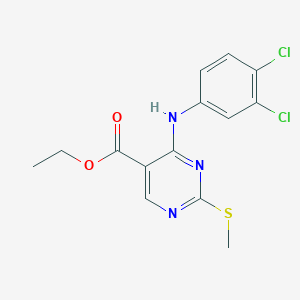
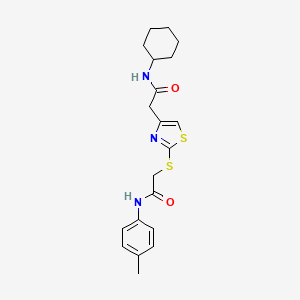
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
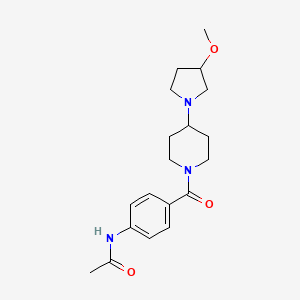
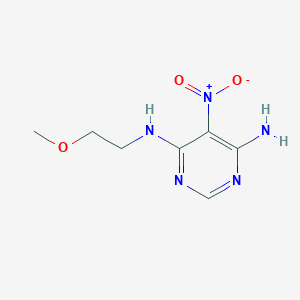
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)